o-Vanillin

描述

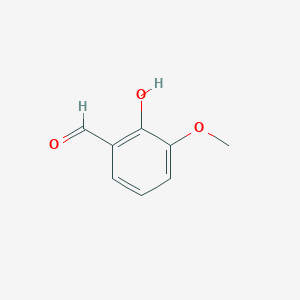

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVNINGBHGBWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022011 |

Source

|

| Record name | 2-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 2-Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00103 [mmHg] |

Source

|

| Record name | 2-Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

148-53-8 |

Source

|

| Record name | o-Vanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxysalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008LR748FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

o-Vanillin physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of o-Vanillin

Abstract

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is an organic compound and a key aromatic aldehyde.[1] As an isomer of the more commonly known vanillin, it possesses distinct physical and chemical properties owing to the ortho positioning of its hydroxyl group relative to the aldehyde function. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of o-vanillin, its spectral data, reactivity, and stability. Detailed experimental protocols for the determination of key properties are also presented, making this a valuable resource for researchers, scientists, and professionals in drug development.

Physical Properties

o-Vanillin is a yellow, fibrous crystalline solid at room temperature.[1] Its physical properties are summarized in the table below. It is slightly soluble in water but shows good solubility in various organic solvents.[2]

| Property | Value | Source(s) |

| Appearance | Yellow, fibrous solid; Yellow crystal; Pale yellow to brown | [1][3] |

| Molecular Formula | C₈H₈O₃ | [1][4] |

| Molar Mass | 152.15 g/mol | [1][4] |

| Melting Point | 40-42 °C (104-108 °F; 313-315 K) | [1][5] |

| Boiling Point | 265-266 °C (509-511 °F; 538-539 K) | [1][4] |

| Density | 1.231 g/mL | [1] |

| Vapor Pressure | 0.00556 mmHg at 25°C | |

| Flash Point | >112°C (>230°F) | [2] |

| Water Solubility | Slightly soluble | [2] |

| Other Solubilities | Very soluble in alcohol, ether, benzene, carbon disulfide | [2] |

Chemical Properties

The chemical nature of o-vanillin is defined by its three functional groups: a phenol, an ether, and an aldehyde.[1] This combination of functional groups dictates its reactivity and chemical behavior. The "ortho-" prefix indicates that the hydroxyl group is located at the C2 position, adjacent to the aldehyde group at C1 on the benzene ring.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-methoxybenzaldehyde | [2][6] |

| Synonyms | 3-Methoxysalicylaldehyde, ortho-Vanillin | [7][8] |

| CAS Number | 148-53-8 | [4] |

| pKa | 7.912 (at 25°C) | |

| InChI Key | JJVNINGBHGBWJH-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | COC1=CC=CC(C=O)=C1O | [2][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of o-vanillin.

| Spectroscopy | Key Features and Peaks | Source(s) |

| UV-Vis | UV-Vis spectra are available and can be used for quantitative analysis. | [9][10][11] |

| Infrared (IR) | The IR spectrum shows characteristic peaks for the hydroxyl, aldehyde, and ether functional groups. | [2][12] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. | [9][13] |

| Mass Spectrometry (MS) | Mass spectra can be used to determine the molecular weight and fragmentation pattern of o-vanillin. | [9] |

Reactivity and Stability

Reactivity: The reactivity of o-vanillin is governed by its aldehyde, phenol, and ether functional groups.

-

Aldehyde Group: The aldehyde group can undergo oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions.

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group imparts acidic properties to the molecule (pKa ≈ 7.9) and can be deprotonated in the presence of a base.[14]

-

Aromatic Ring: The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic substitution reactions.

Stability: o-Vanillin is stable at room temperature in closed containers under normal storage and handling conditions.[7] However, it is sensitive to air and may slowly oxidize, especially in the presence of moisture.[15] It is also light-sensitive and may discolor upon exposure to light.[16]

Incompatibilities: o-Vanillin is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][17]

Safety and Handling

o-Vanillin is considered a hazardous substance.[18] It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[8]

| Hazard | Description | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. LD50 (oral, mouse) = 1330 mg/kg. | [19] |

| Skin Irritation | Causes skin irritation. | [7][8][19] |

| Eye Irritation | Causes serious eye irritation. | [7][8][19] |

| Respiratory Irritation | May cause respiratory irritation. | [8][19] |

| GHS Pictograms | GHS05 (Corrosive), GHS07 (Exclamation mark) | [1] |

Handling Precautions: When handling o-vanillin, it is important to use personal protective equipment, including appropriate gloves, safety goggles, and a respirator if dust is generated.[7] Work should be conducted in a well-ventilated area, and exposure to skin and eyes should be avoided.[7]

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of o-vanillin.

Methodology:

-

Ensure the o-vanillin sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (40-42 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Solubility Determination

Objective: To qualitatively assess the solubility of o-vanillin in various solvents.

Methodology:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, diethyl ether, benzene).

-

Add approximately 10 mg of o-vanillin to each test tube.

-

Add the corresponding solvent dropwise to each test tube while agitating.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as "very soluble," "soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of o-vanillin.

Methodology:

-

Prepare a stock solution of o-vanillin of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a dilute solution appropriate for UV-Vis analysis.

-

Use a UV-Vis spectrophotometer and fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum of the solvent.

-

Rinse the cuvette with the dilute o-vanillin solution and then fill it with the solution.

-

Scan the sample across the appropriate UV-Vis range (e.g., 200-400 nm).

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Caption: Key functional groups present in the o-Vanillin molecule.

Caption: Workflow for determining the melting point of o-Vanillin.

Caption: Acid-base equilibrium of o-Vanillin in an aqueous solution.

References

- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 2. o-Vanillin, 99% | Fisher Scientific [fishersci.ca]

- 3. o-Vanillin, 99% 148-53-8 India [ottokemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Vanillin [orgspectroscopyint.blogspot.com]

- 14. brainly.com [brainly.com]

- 15. VANILLIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Vanillin | 121-33-5 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. beta.lakeland.edu [beta.lakeland.edu]

Elucidating the Molecular Architecture of 2-Hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin. This key aromatic compound serves as a vital building block in organic synthesis and holds significance in the realms of flavor chemistry and pharmaceutical research. This document details the spectroscopic data, experimental protocols, and logical workflows essential for its unambiguous identification and characterization.

Molecular Structure and Properties

2-Hydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde with the chemical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[1][2] Its structure features a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1. This substitution pattern gives rise to its characteristic chemical and physical properties.

Spectroscopic Data for Structure Confirmation

The structural assignment of 2-hydroxy-3-methoxybenzaldehyde is definitively confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.1-7.4 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |

| ~3.89 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~11.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | Aldehydic carbon (C=O) |

| ~151.8 | C-2 (Aromatic, attached to -OH) |

| ~147.5 | C-3 (Aromatic, attached to -OCH₃) |

| ~124.5 | C-1 (Aromatic, attached to -CHO) |

| ~119.8 | C-6 (Aromatic) |

| ~119.0 | C-5 (Aromatic) |

| ~115.0 | C-4 (Aromatic) |

| ~56.0 | Methoxy carbon (-OCH₃) |

Note: The provided ¹³C NMR data is based on typical chemical shift ranges and data from closely related structures.[3][4][5][6] Experimental verification is recommended for precise assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3400 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2850, ~2750 | C-H stretch | Aldehydic C-H |

| ~1650-1670 | C=O stretch | Aldehydic carbonyl (C=O) |

| ~1580-1600, ~1470-1500 | C=C stretch | Aromatic ring |

| ~1250-1280 | C-O stretch | Aryl ether (-O-CH₃) |

| ~1150-1200 | C-O stretch | Phenolic C-O |

| ~740-780 | C-H bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[8]

| m/z Ratio | Proposed Fragment |

| 152 | [M]⁺ (Molecular ion) |

| 151 | [M-H]⁺ |

| 123 | [M-CHO]⁺ |

| 109 | [M-CHO-CH₃]⁺ |

| 95 | [M-CHO-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of 2-hydroxy-3-methoxybenzaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR.[2][9][10][11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[12][13][14][15]

-

In an agate mortar, grind 1-2 mg of the 2-hydroxy-3-methoxybenzaldehyde sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

-

Prepare a dilute solution of 2-hydroxy-3-methoxybenzaldehyde (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[16][17][18]

GC-MS Analysis

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms).

-

A suitable temperature program for the GC oven would start at a lower temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

-

The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance, generating the mass spectrum.

Visualization of Workflows and Pathways

Graphical representations of the structure elucidation workflow and a relevant biological pathway are provided below using the DOT language for Graphviz.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde.

Toll-like Receptor 4 (TLR4) Signaling Pathway

2-Hydroxy-3-methoxybenzaldehyde has been investigated for its potential interactions with cellular signaling pathways. One such pathway of interest in immunology and drug development is the Toll-like Receptor 4 (TLR4) signaling cascade, which is crucial for the innate immune response.[1][19][20][21][22]

Caption: Simplified diagram of the MyD88-dependent TLR4 signaling pathway.

Conclusion

The structural elucidation of 2-hydroxy-3-methoxybenzaldehyde is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. This guide provides the foundational spectroscopic data, detailed experimental protocols, and logical workflows necessary for the confident identification and characterization of this important molecule. The presented information serves as a valuable resource for researchers and professionals in organic chemistry, drug discovery, and related scientific disciplines.

References

- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 2. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 5. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

- 14. azom.com [azom.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 21. Common Interaction Surfaces of the Toll-Like Receptor 4 Cytoplasmic Domain Stimulate Multiple Nuclear Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a key aromatic compound with applications in various scientific fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections summarize the key spectral data for o-Vanillin, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) NMR data for o-Vanillin and, for comparative purposes, the carbon-13 (¹³C) NMR data for its common isomer, vanillin.

Table 1: ¹H NMR Spectral Data for o-Vanillin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.87 | Singlet | - | -OH (phenolic) |

| 9.92 | Singlet | - | -CHO (aldehyde) |

| 7.18 | Doublet of doublets | 7.8, 1.3 | Aromatic H (6-H) |

| 7.12 | Doublet of doublets | 7.5, 0.8 | Aromatic H (4-H) |

| 6.97 | Doublet of doublets | 7.9, 7.8 | Aromatic H (5-H) |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectral Data for Vanillin (p-Vanillin) for Comparison

Note: Despite extensive searches, readily available, tabulated ¹³C NMR data for o-Vanillin was not found in the referenced materials. The data for the closely related and commonly encountered isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), is provided below for comparative context.

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | C=O (aldehyde) |

| 151.9 | C-O (phenolic) |

| 147.2 | C-O (methoxy) |

| 130.0 | C-H (aromatic) |

| 127.6 | C-CHO (aromatic) |

| 114.4 | C-H (aromatic) |

| 108.7 | C-H (aromatic) |

| 56.1 | -OCH₃ (methoxy) |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for o-Vanillin are summarized below.

Table 3: Key IR Absorption Bands for o-Vanillin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~2900 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1650 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for o-Vanillin (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 151 | 90 | [M-H]⁺ |

| 124 | 25 | [M-CO]⁺ |

| 123 | 15 | [M-CHO]⁺ |

| 95 | 5 | [M-CHO-CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for o-Vanillin, based on common laboratory practices.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of o-Vanillin in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. On a 100 MHz (for ¹³C) spectrometer, typical parameters might include a spectral width of 200-240 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of solid o-Vanillin powder directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Data Acquisition: Firmly press the sample onto the crystal using the pressure clamp to ensure good contact. Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of o-Vanillin into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation prior to analysis.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragment ions to aid in structure elucidation.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like o-Vanillin.

Biological Properties of ortho-Vanillin: A Technical Guide for Researchers

Introduction

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde and a positional isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla extract.[1] While structurally similar to its more famous counterpart, ortho-vanillin exhibits a unique profile of biological activities that are of increasing interest to researchers in pharmacology and drug development.[2] Its properties, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and senolytic effects, position it as a promising lead compound for therapeutic development.[3][4][5]

This technical guide provides an in-depth overview of the core biological properties of ortho-vanillin. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to support further research and development efforts.

Antioxidant Activity

ortho-Vanillin has demonstrated significant potential as an antioxidant, primarily through its ability to act as a radical scavenger.[6] Its efficacy in this regard has been shown to be superior to its isomer, vanillin.[1]

Mechanism of Action

The antioxidant mechanism of ortho-vanillin involves the transfer of an electron or hydrogen atom from its phenolic hydroxyl group to quench free radicals.[1] Cyclic voltammetry studies have confirmed that ortho-vanillin is more easily oxidized than vanillin, contributing to its enhanced antioxidant potency.[1] This is in contrast to the primary antioxidant mechanism of vanillin, which in certain assays relies on self-dimerization to achieve a strong effect.[7][8]

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of ortho-vanillin has been quantified using various assays, with the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay being a key benchmark.

| Parameter | Value | Compound | Reference Compound | Assay |

| Scavenging Activity | 66.4% (at 1 mM) | o-Vanillin | 22.9% (Vanillin, 1 mM) | DPPH |

| Reaction Rate Constant | 10.1 ± 0.8 M⁻¹s⁻¹ | o-Vanillin | 360.2 ± 10.1 M⁻¹s⁻¹ (Trolox) | DPPH |

Table 1: Summary of the DPPH radical scavenging activity of ortho-Vanillin. Data sourced from[1].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of antioxidant activity by measuring the scavenging of the DPPH radical.[1][9]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.004% w/v) in a suitable solvent like methanol. Prepare a series of concentrations of ortho-vanillin and a standard antioxidant (e.g., Trolox, Ascorbic Acid).[9]

-

Reaction Mixture: In a 96-well plate or cuvette, add a defined volume of the ortho-vanillin solution (or standard/blank) to a fixed volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). The purple color of the DPPH solution will fade to yellow in the presence of an antioxidant.[9]

-

Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer or microplate reader.[1]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance with the sample.

Visualization: DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Properties

ortho-Vanillin possesses notable anti-inflammatory capabilities, a property shared with its isomer, which has been more extensively studied.[5][10] The primary mechanism involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Signaling Pathways

Studies on vanillin and related phenolic compounds show a strong inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway is central to the inflammatory response, controlling the transcription of genes for pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12][13] By inhibiting the activation of NF-κB, ortho-vanillin can effectively suppress the production of these inflammatory molecules.[5][14]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol describes the measurement of nitric oxide, a key inflammatory mediator, using the Griess reagent in a cell-based assay.[11]

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of ortho-vanillin for a defined period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualization: Inhibition of NF-κB Pathway

Caption: Proposed inhibition of the NF-κB pathway by ortho-vanillin.

Anticancer and Cytotoxic Effects

ortho-Vanillin has shown promise as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines and affecting critical cellular processes.[14]

Mechanisms of Action

-

Cytotoxicity: ortho-Vanillin demonstrates direct cytotoxic effects against human melanoma cells in vitro and has been shown to suppress melanoma growth in murine models.[14] It also reduces the growth of glioma in brain slice cultures.[14]

-

Cell Cycle and Apoptosis: It influences gene networks involved in cell death, survival, and cell cycle progression.[14] While specific data for ortho-vanillin is emerging, studies on its isomer vanillin provide insight into likely mechanisms. Vanillin induces apoptosis and causes cell cycle arrest at the G0/G1 or G2/M phases.[7][10]

-

Inhibition of Pro-Survival Pathways: A key anticancer mechanism of vanillin is the sensitization of cancer cells to apoptosis induced by agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[15][16] This is achieved by inhibiting the pro-survival NF-κB pathway.[7][17] Vanillin also inhibits the PI3K/Akt and ERK signaling pathways, which are crucial for cancer cell migration, invasion, and proliferation.[7][18]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of ortho-vanillin and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. This data can be used to determine the IC50 (the concentration that inhibits 50% of cell growth).

Visualization: Sensitization to TRAIL-Induced Apoptosis

Caption: ortho-Vanillin may enhance TRAIL-induced apoptosis by inhibiting the pro-survival NF-κB pathway.

Antimicrobial Activity

ortho-Vanillin is reported to have moderate antibacterial and antifungal properties.[4] Extensive studies on vanillin confirm its efficacy against a range of food-related bacteria.[19]

Mechanism of Action

The antimicrobial action of vanillin is primarily targeted at the bacterial cell membrane.[19][20] It is a membrane-active compound that causes:

-

Dissipation of Ion Gradients: It disrupts the electrochemical potential across the membrane, leading to the leakage of ions like potassium (K⁺).[19][20]

-

Inhibition of Respiration: It interferes with the respiratory chain, hindering cellular energy production.[19]

-

Loss of pH Homeostasis: The compromised membrane integrity leads to a loss of the cell's ability to maintain its internal pH.[20]

-

Structural Damage: At effective concentrations, it causes significant damage to the membrane system, leading to the leakage of intracellular contents like nucleic acids and proteins, ultimately resulting in cell death.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values indicate the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | MIC (mmol/L) | MIC (mg/mL) | Compound |

| Escherichia coli | 15 | ~2.28 | Vanillin |

| Lactobacillus plantarum | 75 | ~11.41 | Vanillin |

| Listeria innocua | 35 | ~5.32 | Vanillin |

| E. coli O157:H7 | - | 2.0 | Vanillin |

Table 2: MIC values for Vanillin against various bacteria. Data sourced from[19][21].

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[11]

-

Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of ortho-vanillin in a suitable sterile broth medium.

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ortho-vanillin in which no visible bacterial growth (no turbidity) is observed.[11]

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

ortho-Vanillin and its derivatives have been investigated as inhibitors of various enzymes, with a particular focus on tyrosinase, an enzyme involved in melanin biosynthesis.

Tyrosinase Inhibition

ortho-Vanillin itself is considered a weak inhibitor of mushroom tyrosinase.[4] However, its chemical scaffold is a valuable starting point for the synthesis of more potent inhibitors. Derivatives of vanillin, created by adding moieties like cinnamic acid, have shown significant tyrosinase inhibitory activity, with potency comparable to the standard inhibitor, kojic acid.[22][23]

Quantitative Data: Tyrosinase Inhibition by a Vanillin Derivative

Kinetic studies on a potent vanillin derivative reveal its mechanism and inhibitory constants.

| Compound | IC50 (μM) | Inhibition Type | Ki (μM) | Ki' (μM) |

| Derivative 6a* | 16.13 | Mixed-type | 13 | 53 |

*Compound 6a is 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate. Data sourced from[22].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the oxidation of L-DOPA by mushroom tyrosinase.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase enzyme solution, and various concentrations of the inhibitor (ortho-vanillin or its derivative).

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate Reaction: Add the substrate, L-DOPA, to each well to start the reaction.

-

Measurement: Immediately measure the formation of dopachrome (an orange/red colored product) by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

-

Analysis: Calculate the percentage of inhibition based on the reaction rates with and without the inhibitor. Determine the IC50 value from the dose-response curve. For kinetic analysis, repeat the experiment with varying concentrations of both substrate and inhibitor to generate Lineweaver-Burk plots.[22]

Senolytic Activity

A novel and significant biological property of ortho-vanillin is its senolytic activity—the ability to selectively induce apoptosis in senescent cells.[3][5]

Mechanism and Application

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells secrete a cocktail of inflammatory molecules known as the Senescence-Associated Secretory Phenotype (SASP). ortho-Vanillin has been shown to act as a senolytic agent, clearing senescent cells from tissues.[3][14] This activity is being explored in the context of regenerative medicine, particularly for conditions like discogenic low back pain, where reducing the senescent cell burden and associated inflammation could improve the efficacy of stem cell therapies.[5][14]

Conclusion

ortho-Vanillin is a multifaceted bioactive compound with significant therapeutic potential. Its potent antioxidant and anti-inflammatory activities, driven by mechanisms like radical scavenging and NF-κB inhibition, make it a candidate for treating oxidative stress and inflammation-related disorders. Furthermore, its demonstrated cytotoxicity against cancer cells, antimicrobial action against pathogenic bacteria, and novel senolytic activity highlight its broad pharmacological relevance. While further research is needed to fully elucidate its mechanisms and in vivo efficacy, the existing data strongly support the continued investigation of ortho-vanillin and its derivatives as lead structures in modern drug discovery.

References

- 1. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. o-Vanillin Modulates Cell Phenotype and Extracellular Vesicles of Human Mesenchymal Stem Cells and Intervertebral Disc Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. iv.iiarjournals.org [iv.iiarjournals.org]

- 17. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of o-Vanillin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of o-Vanillin (4-hydroxy-3-methoxybenzaldehyde) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where o-Vanillin is utilized. The guide details quantitative solubility data, experimental protocols for solubility determination, and relevant biochemical pathways.

Introduction to o-Vanillin

o-Vanillin is a major phenolic compound with the chemical formula C₈H₈O₃.[1] It appears as a white to slightly yellowish crystalline solid with a characteristic pleasant aroma.[1][2][3] Widely used as a flavoring agent in the food and pharmaceutical industries, its solubility is a critical parameter for formulation, extraction, purification, and various chemical syntheses.[4] Understanding the solubility of o-Vanillin in different organic solvents is essential for its effective application.

Quantitative Solubility of o-Vanillin

The solubility of o-Vanillin is significantly influenced by the polarity of the solvent and the temperature. Generally, its solubility increases with the polarity of the solvent and with rising temperatures.[1][2][3][5]

Solubility in Polar Solvents

o-Vanillin exhibits high solubility in polar organic solvents due to the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups which facilitate hydrogen bonding.[1][2][3]

Table 1: Mole Fraction Solubility of o-Vanillin in Various Polar Organic Solvents at Different Temperatures

| Solvent | 298 K (25 °C) | 303 K (30 °C) | 308 K (35 °C) | 313 K (40 °C) | 318 K (45 °C) | Reference |

| Polyethylene glycol-400 (PEG-400) | 4.29 x 10⁻¹ | - | - | - | 5.21 x 10⁻¹ | [6][7] |

| Transcutol | 2.15 x 10⁻¹ | - | - | - | 2.89 x 10⁻¹ | [6][7] |

| Ethyl Acetate (EA) | 1.18 x 10⁻¹ | - | - | - | 1.63 x 10⁻¹ | [6][7] |

| 2-Butanol | 9.32 x 10⁻² | - | - | - | 1.29 x 10⁻¹ | [6][7] |

| Ethanol | 7.94 x 10⁻² | - | - | - | 1.08 x 10⁻¹ | [6][7] |

| Ethylene Glycol (EG) | 7.41 x 10⁻² | - | - | - | 1.04 x 10⁻¹ | [6][7] |

| Propylene Glycol (PG) | 7.15 x 10⁻² | - | - | - | 9.87 x 10⁻² | [6][7] |

| Isopropanol (IPA) | 6.53 x 10⁻² | - | - | - | 9.21 x 10⁻² | [6][7] |

| 1-Butanol | 6.21 x 10⁻² | - | - | - | 8.76 x 10⁻² | [6][7] |

| Water | 1.23 x 10⁻³ | - | - | - | 2.31 x 10⁻³ | [6][7] |

| n-Propanol | 1.966 x 10⁻⁵ | - | - | - | - | [8] |

| Methanol | 3.068 x 10⁻⁵ | - | - | - | - | [8] |

| Acetone | 4.576 x 10⁻⁶ | - | - | - | - | [8] |

Note: The data for n-Propanol, Methanol, and Acetone from the source appears to be an order of magnitude different and may represent different units or experimental conditions.

Solubility in Non-Polar Solvents

Conversely, o-Vanillin has low solubility in non-polar organic solvents.[1][2] For instance, it does not dissolve well in hexane.[1][2]

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of o-Vanillin.

Isothermal Equilibrium (Shake-Flask) Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Place an excess amount of pure o-Vanillin into a series of sealed containers (e.g., screw-capped vials or flasks).

-

Add a known volume of the desired organic solvent to each container.

-

-

Equilibration:

-

Place the containers in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 298.15 K).

-

Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of o-Vanillin in the solution remains constant.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of o-Vanillin in the diluted solution using a suitable analytical technique, such as UV/Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of o-Vanillin in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

-

UV/Vis Spectrophotometry for Concentration Determination

UV/Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible regions of the electromagnetic spectrum.[10]

Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution and the path length of the light through the solution (Beer-Lambert Law).[10]

Detailed Methodology:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of o-Vanillin in the solvent of interest.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For o-Vanillin, this is often around 312 nm.[9]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of o-Vanillin of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) can be used to determine the concentration of unknown samples.

-

-

Measurement of Sample Concentration:

-

Measure the absorbance of the diluted saturated solution (from the shake-flask experiment) at the λmax.

-

Use the calibration curve equation to calculate the concentration of o-Vanillin in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Visualization of Relevant Pathways

While not directly related to solubility, understanding the biosynthetic pathways of o-Vanillin provides valuable context for its production and natural occurrence.

Biosynthesis of Vanillin from Ferulic Acid

This pathway is a common route for the biotechnological production of vanillin.

Caption: Biosynthesis of Vanillin from Ferulic Acid.

General Phenylpropanoid Pathway Leading to Vanillin

This diagram illustrates the broader metabolic context from which vanillin biosynthesis originates in plants.

Caption: Phenylpropanoid Pathway to Vanillin.

Conclusion

This technical guide provides essential data and methodologies for understanding and working with o-Vanillin. The provided solubility data in various organic solvents, coupled with detailed experimental protocols, will aid researchers in designing experiments, developing formulations, and optimizing processes involving this important compound. The visualized biosynthetic pathways offer additional context for the natural and biotechnological production of o-Vanillin.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scribd.com [scribd.com]

- 5. chem.ws [chem.ws]

- 6. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajbasweb.com [ajbasweb.com]

- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

The Discovery and History of ortho-Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a positional isomer of the widely known flavoring agent vanillin, has a rich history since its first isolation in the 19th century. Initially explored for its utility in the dye industry and as a synthetic precursor, its unique biological activities have garnered increasing interest in the scientific community. This technical guide provides an in-depth exploration of the discovery and history of ortho-vanillin, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and an overview of its known biological signaling pathways.

Discovery and Historical Development

The journey of ortho-vanillin begins in the late 19th century, a period of significant advancements in organic chemistry.

-

1876: Isolation by Ferdinand Tiemann. The initial isolation of ortho-vanillin is credited to the renowned German chemist Ferdinand Tiemann.[1][2] This discovery occurred shortly after Tiemann and Wilhelm Haarmann's successful synthesis of its isomer, vanillin, in 1874.

-

1910: Purification and Synthetic Versatility. Methods for the purification of ortho-vanillin were significantly improved by Francis Noelting.[1][2] Noelting also demonstrated its potential as a versatile precursor in the synthesis of other organic compounds, such as coumarins.[1][2]

-

1920s: Industrial Applications. By the 1920s, ortho-vanillin found practical application as a dye for hides, marking its entry into industrial processes.[1][2]

-

Modern Era: Pharmaceutical and Research Applications. In contemporary science, the majority of ortho-vanillin is utilized in mutagenesis research and as a key intermediate in the synthesis of pharmaceuticals.[1][2] Notable examples include the anti-malarial drug benafentrine and the antiandrogen compound Pentomone.[1][2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of ortho-vanillin is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [3][4] |

| Molar Mass | 152.15 g/mol | [2][3][4] |

| Appearance | Yellow, fibrous crystalline solid | [2] |

| Melting Point | 40-42 °C | [2][3][4][5] |

| Boiling Point | 265-266 °C | [2][3][4][5][6] |

| Density | 1.231 g/mL | [2] |

| Vapor Pressure | 0.00556 - 0.006 mmHg @ 25 °C | [3][4][6] |

| pKa | 7.912 @ 25 °C | [3] |

| logP (o/w) | 1.370 | [6] |

| Water Solubility | Slightly soluble (5019 mg/L @ 25 °C) | [3][4][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, glacial acetic acid, carbon disulfide, pyridine, and alkali solvents. | [7] |

| Flash Point | > 110 °C | [1] |

Experimental Protocols: Synthesis of ortho-Vanillin

Several synthetic routes to ortho-vanillin have been developed. The following protocol is a detailed method adapted from patent literature, utilizing guaiacol as a starting material. This method employs a sulfonation strategy to direct the formylation to the ortho position.

3.1. Synthesis of ortho-Vanillin from Guaiacol

This synthesis proceeds in four main stages: sulfonation of guaiacol, condensation with glyoxylic acid, hydrolytic removal of the sulfonic acid group, and electrolytic oxidation followed by purification.

3.1.1. Materials and Reagents

-

Guaiacol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (NaOH)

-

Glyoxylic Acid (50% solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

3.1.2. Experimental Procedure

-

Sulfonation of Guaiacol:

-

In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 6.2 g of guaiacol.

-

Slowly add 6.5 g of 98% concentrated sulfuric acid dropwise while stirring.

-

Heat the mixture in a constant temperature water bath at 85°C for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a 2 mol/L NaOH solution and filter the resulting precipitate.

-

-

Condensation with Glyoxylic Acid:

-

To the filtrate from the previous step, add 40 mL of a 2 mol/L NaOH solution.

-

At 65°C, add 7.4 g of a 50% glyoxylic acid solution dropwise.

-

Maintain the reaction under airtight conditions for 7 hours.

-

Adjust the pH of the solution to 5 with sulfuric acid.

-

-

Hydrolysis and Isolation:

-

Transfer the solution to a three-necked flask equipped with a condenser and stirrer.

-

Add 35 mL of a 30% sulfuric acid solution.

-

Heat the mixture at 110°C for 4 hours.

-

Remove the solvent by rotary evaporation to obtain a solid.

-

-

Electrolytic Oxidation and Purification:

-

Adjust the pH of the solid dissolved in an appropriate amount of deionized water to 11-12 with NaOH to obtain the electrolyte.

-

Place the electrolyte in a stainless steel electrolytic cell with a graphite rod as the anode and the stainless steel cell as the cathode.

-

Conduct the electrolysis for 7 hours with stirring.

-

After electrolysis, transfer the solution to a three-necked flask and acidify to a pH of 2-3 with H₂SO₄ until no more gas evolves.

-

Extract the hot solution three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the ethyl acetate by rotary evaporation under reduced pressure to yield the crude ortho-vanillin product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Biological Signaling Pathways

Recent research has begun to elucidate the mechanisms by which ortho-vanillin exerts its biological effects, particularly its antifungal and immunomodulatory activities.

4.1. Antifungal Mechanism of Action in Cryptococcus neoformans

ortho-Vanillin has demonstrated significant antifungal activity against the pathogenic yeast Cryptococcus neoformans. Transcriptome analysis has revealed that its mechanism of action involves the induction of mitochondrial dysfunction and subsequent oxidative stress.[8][9]

4.2. Inhibition of Toll-like Receptor 2 (TLR2) Signaling

ortho-Vanillin has been identified as an inhibitor of TLR2 signaling, a key pathway in the innate immune response. It has been shown to covalently bind to the Toll/interleukin-1 receptor (TIR) domain of the adaptor protein MAL/TIRAP, thereby inhibiting its assembly and downstream signaling.[10][11]

Conclusion

From its initial isolation by Ferdinand Tiemann to its contemporary applications in medicinal chemistry and molecular biology, ortho-vanillin has proven to be a compound of significant scientific interest. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for further research. The elucidation of its mechanisms of action, particularly in the realms of antifungal activity and immunomodulation, opens new avenues for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary historical context, practical methodologies, and an understanding of the biological significance of ortho-vanillin.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. o-Vanillin 99 148-53-8 [sigmaaldrich.com]

- 6. ortho-vanillin, 148-53-8 [thegoodscentscompany.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans | PLOS One [journals.plos.org]

- 9. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties of o-Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the experimentally determined thermochemical data for o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The information is intended to support research and development activities where the energetic properties of this compound are of interest. All data is presented in standardized units, and methodologies for key experiments are detailed to ensure clarity and reproducibility.

Quantitative Thermochemical Data

The following tables summarize the core thermochemical parameters for o-vanillin. For completeness, physical properties such as melting and boiling points are also included.

Table 1: Enthalpies of Formation and Combustion of o-Vanillin

| Parameter | Value | Phase | Temperature (K) |

| Constant-Volume Energy of Combustion (ΔcU) | -(24,971.89 ± 22.02) J·g-1[1] | Solid | 298.15 |

| Standard Molar Enthalpy of Formation (ΔfHm°) | -(490.85 ± 3.51) kJ·mol-1[1] | Solid | 298.15 |

Table 2: Enthalpies of Phase Transition for o-Vanillin

| Parameter | Value | Temperature (K) |

| Enthalpy of Sublimation (ΔsubH) | 54.1 kJ·mol-1[2] | 292.5 |

| Enthalpy of Fusion (ΔfusH) | Data not available | - |

| Enthalpy of Vaporization (ΔvapH) | Data not available | - |

Table 3: Physical Properties of o-Vanillin

| Property | Value |

| Molar Mass | 152.15 g·mol-1[3] |

| Melting Point | 40-42 °C (313.15-315.15 K) |

| Boiling Point | 265-266 °C (538.15-539.15 K) |

Table 4: Heat Capacity of o-Vanillin

| Parameter | Value | Phase | Temperature (K) |

| Heat Capacity (Cp) | Data not available | - | - |

Note: Experimental data for the enthalpy of fusion, enthalpy of vaporization, and heat capacity for o-vanillin were not found in the reviewed literature. Much of the available data pertains to its isomer, p-vanillin.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following is a generalized description of the methodology used to determine the enthalpy of combustion, from which the enthalpy of formation is derived.

Static-Bomb Combustion Calorimetry

This method is a primary technique for determining the energy of combustion of solid organic compounds.[4][5]

Objective: To measure the heat released during the complete combustion of a known mass of o-vanillin in a high-pressure oxygen environment.

Apparatus:

-

A high-pressure stainless steel vessel (the "bomb")

-

A combustion crucible (platinum or similar inert material)

-

An ignition system (e.g., platinum fuse wire)

-

A calorimeter jacket with a precisely measured amount of water

-

A high-precision thermometer to monitor the temperature change of the water

Generalized Procedure:

-

Sample Preparation: A pellet of a known mass of high-purity o-vanillin is placed in the crucible. A fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The crucible is placed inside the bomb, and the lid is sealed.

-

Pressurization: The bomb is purged of air and then charged with high-purity oxygen to a pressure of approximately 3 MPa.[4]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The initial temperature is recorded. An electric current is passed through the fuse wire to ignite the sample. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The final combustion products are analyzed to confirm complete combustion and to account for the formation of byproducts like nitric acid (from residual nitrogen).

-

Calculation: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of any side products. This corrected value, at constant volume, is the energy of combustion (ΔcU). The standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfHm°) are then derived using thermodynamic equations.[4]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical workflow for determining the key thermochemical properties of a solid organic compound like o-vanillin.

Caption: Workflow for determining thermochemical properties of o-vanillin.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 3. 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | FH11115 [biosynth.com]

- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Antimutagenic and comutagenic properties of o-Vanillin

An In-depth Technical Guide to the Antimutagenic and Comutagenic Properties of o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a positional isomer of vanillin, is a naturally occurring organic compound with a complex and dualistic role in mutagenesis. It exhibits both antimutagenic and comutagenic properties, the manifestation of which is highly dependent on the cellular context and the nature of the primary mutagenic agent. This technical guide provides a comprehensive overview of the current scientific understanding of o-Vanillin's effects on genetic material. It summarizes quantitative data, details key experimental protocols used in its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. The primary audience for this document includes researchers in toxicology, pharmacology, and drug development who are investigating novel modulators of DNA damage and repair pathways.

Introduction to o-Vanillin and Mutagenesis

o-Vanillin is an aromatic aldehyde found in the extracts and essential oils of various plants.[1][2] Its structure, featuring hydroxyl, methoxy, and aldehyde functional groups, distinguishes it from the more common flavor agent, p-vanillin. The core of its toxicological interest lies in its ability to modulate the mutagenic effects of other agents.

-

Antimutagenicity is the process by which a substance reduces or abolishes the mutagenic activity of a physical or chemical mutagen. Agents can act as "desmutagens" by inactivating mutagens directly or as "bioantimutagens" by interfering with cellular processes like DNA repair after DNA has been damaged.[3][4]

-

Comutagenicity is the phenomenon where a substance, which may not be mutagenic itself, enhances the mutagenic effect of another substance.

o-Vanillin has been shown to exhibit both of these properties, making it a valuable tool for studying the intricate balance of DNA damage and repair. In Escherichia coli, it is described as having both antimutagenic and comutagenic effects, with the net outcome designating it as a "potent comutagen".[1]

Quantitative Data Summary

The biological effects of o-Vanillin have been quantified across several key assays. The following tables summarize the available data for easy comparison.

Table 1: Antioxidant and Scavenging Activity of o-Vanillin

| Parameter | Value (o-Vanillin) | Value (Vanillin - for comparison) | Reference Compound (Trolox) | Source(s) |

| DPPH Radical Scavenging Activity (1 mM) | 66.4% | 22.9% | Not specified | [5][6][7] |

| Reaction Rate Constant with DPPH | 10.1 ± 0.8 M⁻¹s⁻¹ | 1.7 ± 0.1 M⁻¹s⁻¹ | 360.2 ± 10.1 M⁻¹s⁻¹ | [5][6][7] |

Table 2: Toxicological Data for o-Vanillin

| Parameter | Value | Species | Source(s) |

| Oral LD₅₀ | 1330 mg/kg | Mouse | [1][8] |

| Intraperitoneal LD₅₀ | 347 mg/kg | Rat | [8] |

Experimental Protocols

The evaluation of o-Vanillin's mutagenic and related properties relies on a set of standardized toxicological assays. The methodologies for the most critical of these are detailed below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[9][10]

-

Principle: The assay utilizes specific strains of Salmonella typhimurium (or E. coli) that are auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and require it for growth.[10] The test measures the ability of a substance to cause a reverse mutation (reversion) in the histidine gene, restoring the bacterium's ability to produce its own histidine (His+). These revertant bacteria can then grow on a histidine-deficient medium.[11]

-

Methodology:

-

Strain Preparation: Overnight cultures of the appropriate His- Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are prepared.[12]

-

Metabolic Activation (Optional): For many chemicals to become mutagenic, they must first be metabolized by enzymes found in the liver. To mimic this, a rat liver extract, known as the S9 fraction, is often included in the test mixture.[9]

-

Exposure: The bacterial culture (approx. 10⁸ cells) is mixed with the test compound (o-Vanillin) at various concentrations, with and without the S9 fraction. A small amount of histidine is added to the mixture to allow for a few initial cell divisions, which are necessary for the mutation to be expressed.[10][11]

-

Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate, which lacks histidine.[12]

-